molecular formula C10H11BrN2 B1287212 5-Bromo-7-isopropyl-1H-indazole CAS No. 773887-09-5

5-Bromo-7-isopropyl-1H-indazole

Cat. No. B1287212
CAS RN: 773887-09-5
M. Wt: 239.11 g/mol
InChI Key: WHZLVUPLAGPFMC-UHFFFAOYSA-N
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Description

5-Bromo-7-isopropyl-1H-indazole is a chemical compound with the CAS Number: 773887-09-5 . It has a molecular weight of 239.11 . It is a solid substance that is stored in a dry room at normal temperature .


Synthesis Analysis

Indazole-containing derivatives are important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .


Molecular Structure Analysis

The molecular structure of 5-Bromo-7-isopropyl-1H-indazole consists of a pyrazole ring and a benzene ring . The InChI key of this compound is WHZLVUPLAGPFMC-UHFFFAOYSA-N .


Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The reactions in HCl (aq) should afford the indazolium salts .


Physical And Chemical Properties Analysis

5-Bromo-7-isopropyl-1H-indazole is a solid substance . It is stored in a dry room at normal temperature .

Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

5-Bromo-7-isopropyl-1H-indazole: has shown promise in the field of medicinal chemistry, particularly in the development of anticancer agents. Its structural framework is conducive to binding with various biological targets, potentially inhibiting the growth of cancer cells. Research has indicated that indazole derivatives can be effective against colon and melanoma cell lines, suggesting that this compound may also have similar applications .

Pharmaceutical Development: Anti-Inflammatory Agents

The indazole moiety is a key component in the synthesis of anti-inflammatory drugs. Given its structural similarity to other indazole derivatives, 5-Bromo-7-isopropyl-1H-indazole could be utilized in the design and synthesis of new anti-inflammatory compounds, which could lead to the development of novel therapeutic agents .

Biochemistry: Enzyme Inhibition

Indazole derivatives are known to act as selective inhibitors of enzymes such as phosphoinositide 3-kinase δ (PI3Kδ), which is involved in respiratory diseases. The unique substitution pattern of 5-Bromo-7-isopropyl-1H-indazole may offer a new avenue for the development of selective enzyme inhibitors that could be used in the treatment of various diseases .

Material Science: Organic Semiconductors

The electronic properties of indazoles make them suitable for use in organic semiconductors5-Bromo-7-isopropyl-1H-indazole could be investigated for its potential applications in the field of electronics, where it might be used in the development of components such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .

Chemical Synthesis: Building Blocks for Heterocyclic Compounds

As a heterocyclic compound, 5-Bromo-7-isopropyl-1H-indazole serves as a versatile building block for the synthesis of more complex molecules. Its bromine and isopropyl groups offer points of reactivity that can be exploited in various synthetic strategies, leading to a wide array of heterocyclic compounds with potential applications across different fields of chemistry .

Agricultural Chemistry: Pesticide Development

The structural motif of indazole is present in some pesticides. Therefore, 5-Bromo-7-isopropyl-1H-indazole could be used in the development of new pesticides. Its bromine atom, in particular, may confer additional biological activity, making it a candidate for the synthesis of novel agrochemicals .

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation. If swallowed, immediate medical assistance is required .

properties

IUPAC Name

5-bromo-7-propan-2-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6(2)9-4-8(11)3-7-5-12-13-10(7)9/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZLVUPLAGPFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610773
Record name 5-Bromo-7-(propan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

773887-09-5
Record name 5-Bromo-7-(propan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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